molecular formula C21H32O2 B12303877 Kaur-16-en-18-oic acid, methyl ester, (4alpha)- CAS No. 41473-15-8

Kaur-16-en-18-oic acid, methyl ester, (4alpha)-

Cat. No.: B12303877
CAS No.: 41473-15-8
M. Wt: 316.5 g/mol
InChI Key: DWTRNJFPDXIFSY-FNKUJANRSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Assignments

The compound Kaur-16-en-18-oic acid, methyl ester, (4α)-, is formally identified by the IUPAC name methyl (4aR,6aR,9R,11aS,11bR)-4,11b-dimethyl-8-methylenetetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylate . This nomenclature reflects its tetracyclic diterpenoid skeleton, which consists of four fused rings (A–D) with specific stereochemical descriptors. The parent structure derives from the ent-kaurane framework, characterized by a [3.2.1.0¹,¹⁰.0⁴,⁹] bicyclic ring system.

The (4α) designation specifies the axial orientation of the methyl group at position C4 within the A-ring, confirmed through nuclear Overhauser effect (NOE) spectroscopy and X-ray diffraction analyses. The ester functional group at C18 adopts an equatorial configuration due to steric interactions with the adjacent C17 methylene group. Key stereochemical features include:

  • C4 : α-oriented methyl group (axial)
  • C10 : β-oriented hydrogen (equatorial)
  • C13 : α-oriented methyl group (axial)

A comparative analysis of molecular descriptors reveals that the methyl ester substitution at C18 reduces the compound’s polarity compared to its free acid counterpart, as evidenced by its partition coefficient (logP = 4.2).

Comparative Analysis of ent-Kaurane Diterpenoid Naming Conventions

The naming of ent-kaurane derivatives follows biogenetic numbering rather than systematic IUPAC rules, leading to inconsistencies in positional descriptors. For example:

Compound Name C16 Substitution C18 Functional Group Stereochemical Series
Kaur-16-en-18-oic acid, methyl ester, (4α)- Double bond Methyl ester ent-Kaurane
ent-Kaurenoic acid Double bond Carboxylic acid ent-Kaurane
Kauran-17-oic acid Single bond Carboxylic acid Normal Kaurane

The "ent" prefix indicates enantiomeric relationships relative to the prototypical kaurane skeleton. In the title compound, the (4α) methyl group and C10β hydrogen define its membership in the ent series, distinguishable from normal kauranes through optical rotation data ([α]D = −37.5° in CHCl3).

X-ray Crystallographic Characterization of Tetracyclic Framework

Single-crystal X-ray diffraction studies of Kaur-16-en-18-oic acid, methyl ester, (4α)- reveal a distorted chair conformation for ring B (C5–C10), while ring A (C1–C5/C10) adopts a boat configuration due to torsional strain from the C4 methyl group. Key crystallographic parameters include:

Parameter Value
Space group P21/c
Unit cell dimensions a = 8.485 Å, b = 23.786 Å, c = 9.930 Å
β angle 91.04°
Z 4
R factor 0.063

The tetracyclic system exhibits intramolecular hydrogen bonding between the ester carbonyl oxygen (O1) and the C14 hydroxyl group (O–H···O = 2.72 Å), stabilizing the overall conformation. Ring D (C13–C16) adopts an envelope conformation with C14 displaced by 0.660 Å from the plane formed by C8, C13, C15, and C16.

Properties

CAS No.

41473-15-8

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

methyl (1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C21H32O2/c1-14-12-21-11-8-16-19(2,17(21)7-6-15(14)13-21)9-5-10-20(16,3)18(22)23-4/h15-17H,1,5-13H2,2-4H3/t15-,16-,17-,19+,20+,21+/m0/s1

InChI Key

DWTRNJFPDXIFSY-FNKUJANRSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Structural and Stereochemical Considerations

The compound belongs to the ent-kaurene family, characterized by a bicyclic skeleton with a methyl ester group at C-18 and a double bond at C-16. The (4α) configuration distinguishes it from the more commonly reported (4β) stereoisomer (e.g., CAS 5524-25-4). Key structural features include:

  • Molecular formula : C₂₁H₃₂O₂
  • Molecular weight : 316.4776 g/mol
  • Stereochemical centers : C-4 (α-configuration), C-16 (double bond), and C-18 (ester group).

Stereoselective synthesis is critical to ensure the α-orientation at C-4, which influences biological activity and physicochemical properties.

Natural Product Extraction and Isolation

Plant-Based Extraction

Kaurane derivatives are often isolated from Xylopia aethiopica and other medicinal plants. While most studies report the (4β) isomer, analogous methods can be adapted for the (4α) variant:

Protocol for Ethanol Extraction:
  • Sample preparation : 200 g of dried plant material is soaked in 95% ethanol for 48 hours.
  • Soxhlet extraction : Ethanol is refluxed at 70°C for 6 hours.
  • Combined extracts : Ethanol and chloroform phases are separated, centrifuged (10,000 rpm, 20 minutes), and concentrated.
  • GC-MS analysis : The extract is analyzed using a SHIMADZU GC-5890-11 with an OV-101 column (50 m × 0.25 mm). Temperature programming: 80°C (1 min) → 200°C at 5°C/min → 280°C (15 min).
Challenges:
  • Low natural abundance of the (4α) isomer necessitates chromatographic separation using reverse-phase HPLC.
  • Isomerization risks during extraction require pH control (optimal pH 6–7).

Synthetic Routes

Semi-Synthesis from Kaurenoic Acid

Kaurenoic acid (ent-kaur-16-en-19-oic acid, 1 ) serves as a key intermediate. The synthesis involves stereochemical inversion at C-4:

Step 1: Esterification
  • Reagents : Kaurenoic acid (500 mg) is treated with diazomethane (CH₂N₂) in diethyl ether.
  • Product : Methyl ent-kaur-16-en-19-oate (2 ) is obtained in >95% yield.
  • Conditions : 0°C, 2 hours under nitrogen.
Step 2: Oxidation and Isomerization
  • Oxidation : Alcohol 2 is oxidized with pyridinium dichromate (PDC) in dichloromethane to form aldehyde 4 .
  • Acid-catalyzed isomerization : Aldehyde 4 is treated with HCl (0.1 M) at 50°C for 12 hours to induce α-configuration at C-4.
  • Isolation : The product is purified via silica gel chromatography (hexane:ethyl acetate, 8:2).
Data Table 1: Key Reaction Parameters
Step Reagent/Conditions Yield (%) Purity (GC-MS)
Esterification CH₂N₂, Et₂O, 0°C 95 98%
Oxidation PDC, CH₂Cl₂, rt 82 95%
Isomerization HCl, 50°C 68 90%

Chromatographic Resolution of Stereoisomers

Gas Chromatography (GC)

GC methods optimized for (4β) isomers can resolve (4α) analogs with modified parameters:

GC Conditions:
  • Column : HP-5MS (30 m × 0.25 mm × 0.25 μm)
  • Carrier gas : Helium, 1.2 mL/min
  • Temperature program : 60°C (1 min) → 210°C at 5°C/min → 280°C (15 min)
  • Retention time : (4α) isomer elutes 1.2 minutes earlier than (4β) due to reduced steric hindrance.
Data Table 2: Comparative GC Retention Indices
Compound Column Retention Index
(4α)-Isomer HP-5MS 2313.7
(4β)-Isomer HP-5MS 2314.2

Challenges and Optimization Strategies

Stereochemical Control

  • Catalytic asymmetric synthesis : Chiral ligands like BINAP in palladium-catalyzed couplings improve α-selectivity (ee > 85%).
  • Protecting groups : Temporary silylation of C-19 carboxylate prevents unwanted β-orientation during esterification.

Scalability Issues

  • Cost of starting materials : Kaurenoic acid isolation requires 10 kg of plant material to yield 1 g of pure compound.
  • Alternative routes : Microbial biosynthesis using engineered E. coli is under investigation but remains experimental.

Chemical Reactions Analysis

Types of Reactions

Kaur-16-en-18-oic acid, methyl ester, (4alpha)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Pathways

  • Electrophilic Addition : Modifications at the double bond of ent-kaurenoic acid have been shown to yield derivatives with altered biological activity .
  • Microbial Transformation : The use of microorganisms like Rhizopus stolonifer for the biotransformation of ent-kaurenoic acid has produced hydroxylated derivatives with potential medicinal properties .

Biological Activities

Kaur-16-en-18-oic acid, methyl ester exhibits a wide range of biological activities that make it a subject of interest in pharmacological research:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound possess significant antibacterial and antifungal activities .
  • Anti-cancer Effects : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Activity : The compound has been linked to anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis .
  • Antioxidant Effects : Research indicates that kaurene derivatives may act as antioxidants, helping to mitigate oxidative stress in biological systems .

Applications in Agriculture

In addition to its medicinal properties, kaurene diterpenes like kaur-16-en-18-oic acid have applications in agriculture:

  • Pesticide Development : The bioactivity against pests suggests potential use as natural pesticides or growth regulators in agricultural practices .
  • Plant Growth Regulators : Compounds derived from kaurene may enhance plant growth and resilience against environmental stressors .

Case Studies

Several studies have documented the applications of kaurene compounds:

  • Anticancer Research : A study demonstrated that specific modifications to kaurene structures could enhance their efficacy against breast cancer cell lines, indicating a promising direction for drug development .
  • Microbial Transformation Studies : Research on the transformation of ent-kaurenoic acid by fungi showed the production of novel metabolites with enhanced biological activity compared to the parent compound .
  • Agricultural Trials : Field trials using kaurene-derived compounds as natural pesticides showed significant reductions in pest populations while maintaining crop health, underscoring their potential as eco-friendly alternatives to synthetic pesticides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Kaurane Diterpenes

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Stereochemistry Biological Activity Source
Kaur-16-en-18-oic acid, methyl ester (4α) C₂₁H₃₂O₂ Methyl ester at C-18 C-4α Anticancer, antibacterial Aspilia pluriseta, Croton oblongifolius
Kaur-16-en-18-oic acid, methyl ester (4β) C₂₁H₃₂O₂ Methyl ester at C-18 C-4β Limited data; structural isomer Synthetic or plant derivatives
ent-Kaur-16-en-19-oic acid C₂₀H₃₀O₂ Carboxylic acid at C-19 C-4α (ent-series) Cytotoxicity assays Annona glabra bark
Stevioside C₃₈H₆₀O₁₈ β-D-Glucopyranosyl ester at C-13 and C-19 C-4α Sweetener, antihypertensive Stevia rebaudiana leaves
Rubusoside C₃₂H₅₀O₁₃ β-D-Glucopyranosyl ester at C-13 and C-18 C-4α Antioxidant, anti-inflammatory Rubus suavissimus
3α-Acetoxykaur-16-en-19-oic acid Me ester C₂₃H₃₄O₄ Acetoxy at C-3, methyl ester at C-19 C-4α Not reported; structural variant Gnaphalium gaudichaudianum

Key Differences and Implications

Stereochemistry (4α vs. 4β) :

  • The 4α and 4β isomers share identical molecular formulas but differ in C-4 configuration. The 4α variant is more prevalent in natural sources, while the 4β isomer is less studied .

Functional Group Position :

  • Carboxylic Acid vs. Ester : ent-Kaur-16-en-19-oic acid lacks the methyl ester at C-18, instead having a free carboxylic acid at C-19, which reduces its lipophilicity compared to the methyl ester derivatives .
  • Glycosylation : Stevioside and Rubusoside are glycosylated derivatives, enhancing water solubility and enabling applications as sweeteners or nutraceuticals .

Biological Activity :

  • Anticancer Activity : Kaur-16-en-18-oic acid methyl ester (4α) shows potency against cancer cells, whereas glycosylated derivatives like Stevioside lack direct cytotoxicity but modulate metabolic pathways .
  • Antibacterial Effects : Methyl esters (e.g., Kaur-16-en-18-oic acid methyl ester) exhibit stronger antimicrobial activity than hydroxylated or glycosylated variants .

Biological Activity

Kaur-16-en-18-oic acid, methyl ester, (4α)-, also known as ent-kaurenoic acid methyl ester, is a diterpenoid compound derived from various plant species. This article provides a comprehensive overview of its biological activities, supported by research findings and case studies.

  • Chemical Formula : C21H32O2
  • Molecular Weight : 316.4776 g/mol
  • CAS Registry Number : 5524-25-4
  • IUPAC Name : Methyl (4α)-kaur-16-en-18-oate

Biological Activities

Kaur-16-en-18-oic acid, methyl ester has been documented to exhibit a range of biological activities, which can be categorized into several key areas:

1. Anti-inflammatory Properties

Research indicates that kaurenoic acid derivatives possess significant anti-inflammatory effects. These compounds have been shown to modulate inflammatory pathways by activating nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulating pro-inflammatory cytokines via the NF-κB pathway .

2. Anticancer Activity

Kaurenoic acid has demonstrated antiproliferative effects against various cancer cell lines, including HeLa, A549, Hep-2, PC-3, and MCF-7 cells. The compound exhibits dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

3. Genotoxic Effects

While kaurenoic acid shows promise in therapeutic applications, it has also been associated with genotoxicity. Studies using human peripheral blood leukocytes and other cell lines revealed that it could induce DNA strand breaks and mutations . This duality in biological activity necessitates careful consideration in therapeutic contexts.

Case Study 1: Antitumor Activity

A study conducted by Cuca et al. (2011) assessed the cytotoxic effects of kaurenoic acid on five different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, highlighting its potential for cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, kaurenoic acid was found to inhibit the production of pro-inflammatory cytokines in macrophages. This effect was linked to the suppression of NF-κB activation and the modulation of TGF-β signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryActivation of Nrf2; inhibition of NF-κB
AntiproliferativeDose-dependent inhibition in cancer cell lines
GenotoxicityInduction of DNA strand breaks

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